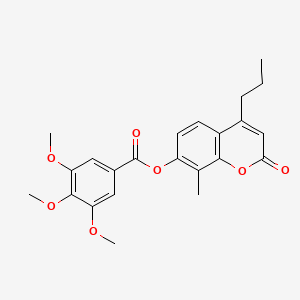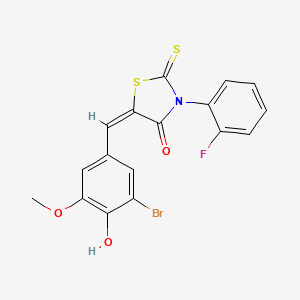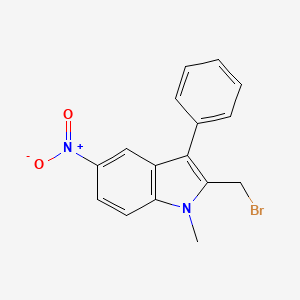![molecular formula C21H20ClN3O2 B3538706 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone](/img/structure/B3538706.png)
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone
Overview
Description
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone, commonly known as PP2A activator, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2A activator is known to activate the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating cell growth, differentiation, and survival.
Mechanism of Action
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator activates the this compound enzyme by binding to the regulatory subunit, resulting in the dephosphorylation of various proteins involved in cell growth and survival. This compound activator has been shown to inhibit the activity of various oncogenic proteins, including AKT, ERK, and c-Myc, leading to the inhibition of cancer cell growth and induction of apoptosis. This compound activator also regulates the activity of tau protein, which is involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound activator has been shown to have various biochemical and physiological effects. This compound activator inhibits the activity of various oncogenic proteins, leading to the inhibition of cancer cell growth and induction of apoptosis. This compound activator also regulates the activity of tau protein, leading to the prevention of neurodegenerative disorders. Additionally, this compound activator has been shown to have antiviral properties against HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound activator has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound activator in lab experiments. This compound activator has been shown to have off-target effects, leading to the inhibition of other phosphatases. Additionally, this compound activator has poor solubility, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator. One potential area of research is the development of more potent and selective this compound activators with fewer off-target effects. Additionally, the therapeutic potential of this compound activator in various diseases, including cancer, neurodegenerative disorders, and viral infections, needs to be further explored. Furthermore, the use of this compound activator in combination with other drugs could lead to enhanced therapeutic effects.
Scientific Research Applications
4-(4-chlorophenyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1(2H)-phthalazinone activator has been extensively studied for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound is known to be a tumor suppressor, and its activation by this compound activator has shown promising results in inhibiting cancer cell growth and inducing apoptosis. This compound activator has also been shown to have neuroprotective effects in various neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Additionally, this compound activator has been studied for its antiviral properties against HIV and hepatitis C virus.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3-oxo-3-pyrrolidin-1-ylpropyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-9-7-15(8-10-16)20-17-5-1-2-6-18(17)21(27)25(23-20)14-11-19(26)24-12-3-4-13-24/h1-2,5-10H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWOBBFOMBHMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-morpholinyl)-3-oxopropyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B3538624.png)

![2-[(2-chlorobenzoyl)amino]-N,N-diethyl-5-iodobenzamide](/img/structure/B3538633.png)
![N-[3-(4-morpholinylcarbonyl)-4-phenyl-2-thienyl]-2-phenylacetamide](/img/structure/B3538642.png)

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538653.png)
![3-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3538668.png)
![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3538670.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3538683.png)
![5-bromo-N-[4-(1-piperidinylmethyl)phenyl]-1-naphthamide](/img/structure/B3538685.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-methyl-2-nitrobenzamide](/img/structure/B3538703.png)
![ethyl [(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B3538710.png)
![2-(2-ethylphenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3538715.png)